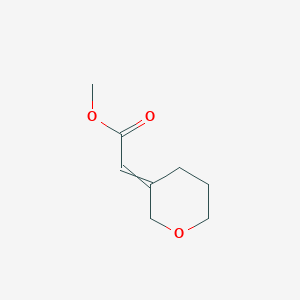

Methyl 2-tetrahydropyran-3-ylideneacetate

Description

. This compound is characterized by its unique structure, which includes a tetrahydropyran ring fused with an acetate group. It is commonly used in various chemical reactions and has applications in multiple scientific fields.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl 2-(oxan-3-ylidene)acetate |

InChI |

InChI=1S/C8H12O3/c1-10-8(9)5-7-3-2-4-11-6-7/h5H,2-4,6H2,1H3 |

InChI Key |

HUQJZKZVSGPJNS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C1CCCOC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-tetrahydropyran-3-ylideneacetate typically involves the reaction of dihydropyran with acetic acid in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled environments to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods utilize advanced catalytic systems and optimized reaction conditions to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-tetrahydropyran-3-ylideneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-tetrahydropyran-3-ylideneacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of methyl 2-tetrahydropyran-3-ylideneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

- Methyl 2-tetrahydropyran-4-ylideneacetate

- Methyl 2-tetrahydrofuran-3-ylideneacetate

- Methyl 2-pyran-3-ylideneacetate

Comparison: Methyl 2-tetrahydropyran-3-ylideneacetate is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and versatility in various chemical reactions .

Biological Activity

Methyl 2-tetrahydropyran-3-ylideneacetate is a compound of interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 2-tetrahydropyran-3-ylideneacetate has a unique structure characterized by the presence of a tetrahydropyran ring and an acetate group. The molecular formula is CHO, with a molecular weight of approximately 184.24 g/mol. The compound is recognized for its reactivity and versatility in synthetic applications.

Mechanisms of Biological Activity

Methyl 2-tetrahydropyran-3-ylideneacetate exhibits several biological activities primarily through its interactions with various biochemical pathways:

- Enzyme Inhibition : The compound acts as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific proteins and enzymes. This property makes it valuable in pharmacological research, particularly in the development of enzyme inhibitors for therapeutic purposes.

- Cholinesterase Inhibition : Some derivatives of similar compounds have demonstrated significant cholinesterase-inhibitory properties, which are crucial for treating conditions like Alzheimer's disease. Research indicates that certain structural modifications can enhance this activity .

Case Studies

- Cholinesterase Activity : A study on azomethine ylides, structurally related to methyl 2-tetrahydropyran-3-ylideneacetate, showed promising results in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes. The synthesized derivatives displayed higher potency compared to standard drugs like Galantamine .

- Antimicrobial Properties : Research has indicated that certain analogs exhibit antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi. These findings suggest potential applications in developing new antimicrobial agents .

Comparative Analysis

The biological activity of methyl 2-tetrahydropyran-3-ylideneacetate can be compared with other compounds based on their structural features and biological effects:

Synthesis and Applications

The synthesis of methyl 2-tetrahydropyran-3-ylideneacetate can be achieved through various chemical methods that allow for the formation of different derivatives. Its applications extend beyond pharmacology into fields such as organic synthesis and materials science due to its reactive nature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.